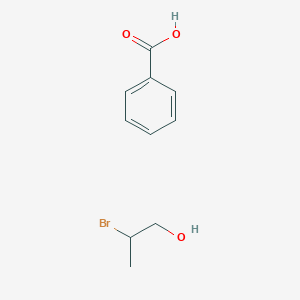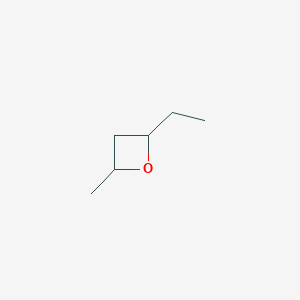![molecular formula C10H19N5 B14735040 Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- CAS No. 74849-88-0](/img/structure/B14735040.png)
Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- is a chemical compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.1558 g/mol . It is also known by other names such as Bis(2-cyanoethyl)amine and 3,3’-Iminodipropionitrile . This compound is characterized by the presence of nitrile groups and an imine linkage, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- can be synthesized through the reaction of acrylonitrile with ethylenediamine under controlled conditions . The reaction typically involves the use of a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The imine linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with various molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, while the imine linkage can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of various products that exert specific effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-cyanoethyl)amine
- 3,3’-Iminodipropionitrile
- Di(2-Cyanoethyl)amine
- Iminodipropionitrile
Uniqueness
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- is unique due to its specific structure, which includes both nitrile groups and an imine linkage. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in various synthetic pathways .
Propriétés
Numéro CAS |
74849-88-0 |
|---|---|
Formule moléculaire |
C10H19N5 |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
3-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C10H19N5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h13-15H,1-2,5-10H2 |
Clé InChI |
MGXGZXIKVYRCGW-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCNCCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


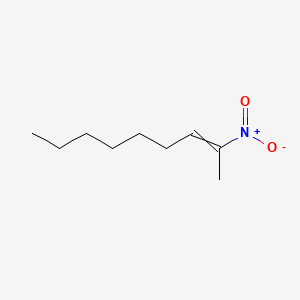
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
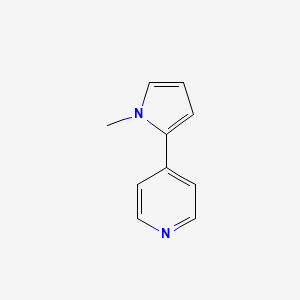
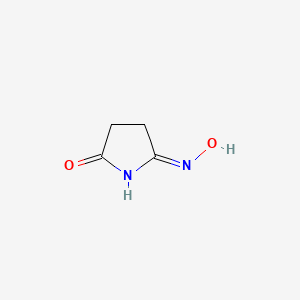

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
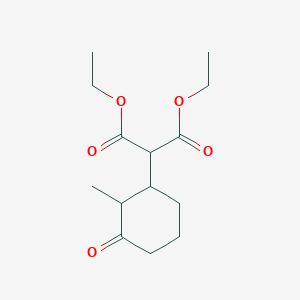
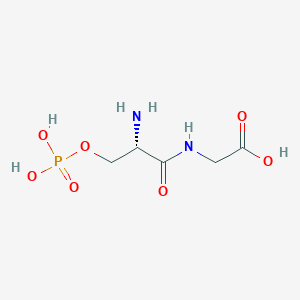
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)

